molecular formula C17H20N2O2 B2757350 3-Cyclopropylidene-8-(6-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2175978-38-6

3-Cyclopropylidene-8-(6-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2757350
CAS No.: 2175978-38-6
M. Wt: 284.359
InChI Key: GNPJDRKIFAFCAF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a cyclopropylidene group, a carbonyl group attached to a pyridine ring, and an 8-azabicyclo[3.2.1]octane structure. These functional groups and the bicyclic structure suggest that this compound could have interesting chemical properties .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler precursors. The exact method would depend on the specific reactions involved and the desired stereochemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The 8-azabicyclo[3.2.1]octane structure, in particular, is a type of bridged bicyclic molecule, which can have interesting conformational properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction, while the pyridine ring could participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a pyridine ring could make it somewhat polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis of Complex Molecular Structures

Research has demonstrated the utility of cyclopropanes and azabicyclo[3.2.1]octane derivatives in synthesizing complex molecular frameworks. For instance, Lewis acid-catalyzed formal [3+2] cycloadditions have been developed to synthesize imine functionalized cyclopentanes and pyrrolidine derivatives, leading to the creation of pharmaceutically relevant azabicyclo[3.2.1]octane structures (K. Verma & Prabal Banerjee, 2017). Similarly, 3-Hydroxy-4-pyrones have been used as precursors to synthesize highly substituted 8-azabicyclo[3.2.1]octanes, highlighting the compound's versatility in creating natural and non-natural tropane alkaloids (Antonio Rumbo et al., 1996).

Methodologies for Ring Construction

Innovative methodologies have been explored for constructing azabicyclic rings, pivotal for synthesizing biologically active molecules. The semipinacol rearrangement of cis-fused β-lactam diols into keto-bridged bicyclic lactams offers a novel approach to preparing the 6-azabicyclo[3.2.1]octane ring system (R. Grainger et al., 2012). Another example is the ring-closing olefin metathesis (RCM) for synthesizing azabicycloalkenes, demonstrating a functionalized 8-azabicyclo[3.2.1]octane synthesis pathway (C. Neipp & S. Martin, 2003).

Advanced Organic Synthesis Techniques

Further exploration into enantioselective constructions and intramolecular C–H insertion reactions has shown that 3-Cyclopropylidene derivatives can be pivotal intermediates for synthesizing key components for antibiotics and other pharmaceutically relevant compounds (M. Anada & N. Watanabe, 1998).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be used as a drug, its mechanism would depend on its interactions with biological targets. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could be quite broad, depending on its intended use. If it shows promising properties as a drug, further studies could be done to optimize its structure and evaluate its efficacy and safety .

Properties

IUPAC Name

(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(6-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-21-16-7-4-12(10-18-16)17(20)19-14-5-6-15(19)9-13(8-14)11-2-3-11/h4,7,10,14-15H,2-3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPJDRKIFAFCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2C3CCC2CC(=C4CC4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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